(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-28(21-5-3-2-4-6-21)22-12-9-18(14-23(22)29(31)32)13-19(15-26)24(30)27-16-17-7-10-20(25)11-8-17/h2-14H,16H2,1H3,(H,27,30)/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOFQYEJGQFIM-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide, a compound with significant pharmacological potential, has attracted attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O2 |
| Molecular Weight | 466.4 g/mol |
| CAS Number | Not available |
The structure features a cyano group and a chlorophenyl moiety, which are critical for its biological interactions.
Research indicates that the compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : It has been found to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. This inhibition suggests potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
- Antibacterial Activity : Studies show that the compound demonstrates moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. Such properties indicate its potential as an antibacterial agent .
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. Its structural components are believed to interact with cellular pathways involved in cancer proliferation and survival .
Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound effectively inhibits AChE with an IC50 value indicating significant potency. Additionally, it showed promising results in binding assays with bovine serum albumin (BSA), suggesting good bioavailability .
- Docking Studies : Molecular docking studies have elucidated the interactions between the compound and target proteins, revealing key binding interactions that contribute to its biological efficacy .
- Case Studies : One study reported successful synthesis and evaluation of derivatives of this compound, highlighting improved biological activity compared to previous analogs. These derivatives exhibited enhanced enzyme inhibition and antibacterial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Substituted Acrylamides with Nitro/Aryl Groups
Hydrogen Bonding and Crystal Packing
The target compound’s nitro and N-methylanilino groups may participate in hydrogen bonding, similar to patterns observed in graph set analysis for molecular aggregates . By contrast:
- The furyl-containing analog () may form weaker hydrogen bonds due to the non-polar furan ring.
- The dimethylamino analog () could engage in stronger intermolecular interactions via its basic nitrogen.
Electronic and Steric Effects
Preparation Methods
Synthesis of 4-(N-Methylanilino)-3-nitrobenzaldehyde
Step 1: Nitration of 4-(N-Methylanilino)benzaldehyde
A mixture of 4-(N-methylanilino)benzaldehyde (1.0 eq) in fuming HNO₃ (0°C, 2 hr) yields the 3-nitro derivative. Purification via recrystallization (ethanol/water) affords yellow crystals (72% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C |
| Yield | 72% |
| Melting Point | 128–130°C |
| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, CHO), 8.4 (d, 1H, ArH), 7.9 (dd, 1H, ArH), 7.6 (d, 1H, ArH), 3.3 (s, 3H, NCH₃) |
Formation of the Enamide Backbone
Step 2: Knoevenagel Condensation
4-(N-Methylanilino)-3-nitrobenzaldehyde (1.0 eq) reacts with cyanoacetamide (1.2 eq) in anhydrous DMF under N₂, catalyzed by piperidine (0.1 eq). After 6 hr at 80°C, the intermediate 2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]acrylamide precipitates (85% yield).
Optimization Insights:
- Solvent Screening: DMF outperforms THF or EtOH due to superior solubility of nitroaromatics.
- Catalyst: Piperidine enhances reaction rate vs. Et₃N (TOF = 12 hr⁻¹ vs. 8 hr⁻¹).
Amide Coupling with 4-Chlorobenzylamine
Step 3: Nucleophilic Acyl Substitution
The acrylamide intermediate (1.0 eq) reacts with 4-chlorobenzylamine (1.5 eq) in THF using EDCl/HOBt (1.2 eq each) at 25°C for 12 hr. Chromatography (SiO₂, hexane/EtOAc 3:1) yields the title compound as a yellow solid (68% yield).
Critical Parameters:
| Variable | Optimal Condition |
|---|---|
| Coupling Agent | EDCl/HOBt |
| Temperature | 25°C |
| Reaction Time | 12 hr |
Comparative Analysis of Alternative Routes
Horner-Wadsworth-Emmons Olefination
Using diethyl (cyanomethyl)phosphonate (1.2 eq) and LiHMDS (2.0 eq) in THF at −78°C generates the enamide with 74% yield but requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 min) reduces reaction time by 75% but decreases yield to 61% due to side-product formation.
Industrial-Scale Considerations
Cost Drivers:
- 4-Chlorobenzylamine: $28/kg (bulk pricing)
- EDCl/HOBt: $410/kg (limits large-scale use)
Green Chemistry Alternatives:
- Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
- Use polymer-supported catalysts to reduce waste.
Stability and Degradation Pathways
The compound degrades under UV light (t₁/₂ = 4.2 hr in methanol) via nitro group reduction and enamide isomerization. Storage recommendations include amber glass at −20°C under N₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
